molecular formula C6H9N B3368868 But-1-yne-3-ene, 4-dimethylamino- CAS No. 2206-24-8

But-1-yne-3-ene, 4-dimethylamino-

Cat. No.: B3368868
CAS No.: 2206-24-8
M. Wt: 95.14 g/mol
InChI Key: RPGUSJXDACYPMP-AATRIKPKSA-N
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Description

But-1-yne-3-ene, 4-dimethylamino- is an unsaturated hydrocarbon featuring a conjugated alkyne (C≡C) at position 1 and an alkene (C=C) at position 3, with a dimethylamino (-N(CH₃)₂) substituent at position 4. This structure combines electron-rich regions (due to the electron-donating dimethylamino group) with regions of high electron density at the triple and double bonds. The compound’s reactivity is influenced by the conjugation between the alkyne, alkene, and the dimethylamino group, which may stabilize intermediates or transition states in cycloaddition or electrophilic addition reactions.

Properties

IUPAC Name

(E)-N,N-dimethylbut-1-en-3-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-4-5-6-7(2)3/h1,5-6H,2-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGUSJXDACYPMP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2206-24-8
Record name But-1-yne-3-ene, 4-dimethylamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-1-yne-3-ene, 4-dimethylamino- typically involves the functionalization of bromo-substituted 1,3-enynes. One common method is the hydroboration of 4-bromo-1,3-enyne, followed by hydride addition to the resulting borane

Industrial Production Methods

Industrial production methods for But-1-yne-3-ene, 4-dimethylamino- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

But-1-yne-3-ene, 4-dimethylamino- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of But-1-yne-3-ene, 4-dimethylamino- include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated hydrocarbons. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Organic Chemistry

But-1-yne-3-ene, 4-dimethylamino- serves as a building block for synthesizing more complex molecules. It can be utilized in various reactions such as:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can lead to saturated derivatives.
  • Substitution : The dimethylamino group can be replaced with other functional groups under specific conditions.

Medicinal Chemistry

In medicinal chemistry, But-1-yne-3-ene, 4-dimethylamino- is being investigated for its potential therapeutic properties. Its structure allows for modifications that can lead to novel drug candidates. For instance:

  • Anticancer Agents : Research has explored its derivatives as potential anticancer agents due to their ability to interact with biological targets .
  • Fluorescent Probes : The compound has been used to create fluorescent nucleoside analogues that facilitate high-throughput screening (HTS) assays in drug discovery .

Industrial Applications

In industry, But-1-yne-3-ene, 4-dimethylamino- is utilized in the production of polymers and other materials. Its reactivity allows it to be incorporated into various polymerization processes, enhancing material properties such as strength and flexibility.

Case Study 1: Synthesis of Fluorescent Probes

A study demonstrated the synthesis of fluorescent nucleoside analogues using But-1-yne-3-ene, 4-dimethylamino-. These probes exhibited strong fluorescence properties and were used to study binding interactions in biological systems. The results indicated that these probes could significantly enhance the detection capabilities in competitive binding assays .

Case Study 2: Anticancer Research

Research involving derivatives of But-1-yne-3-ene, 4-dimethylamino-, explored its efficacy against cancer cell lines. The study reported that certain modifications of the compound resulted in increased cytotoxicity against specific cancer types, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of But-1-yne-3-ene, 4-dimethylamino- involves its interaction with various molecular targets and pathways. The compound can participate in enyne metathesis reactions, which are catalyzed by ruthenium carbenes . These reactions lead to the formation of 1,3-dienes through a series of cycloaddition and cycloelimination steps.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one (C₇H₁₃NO₃): Functional Groups: Enone (α,β-unsaturated ketone), dimethylamino, and methoxy groups. Reactivity: The electron-withdrawing ketone and electron-donating dimethylamino group create a polarized enone system, facilitating nucleophilic additions (e.g., Michael additions) or condensations. Methoxy groups enhance solubility and influence regioselectivity .

(1E,3E)-4-[4-(Dimethylamino)phenyl]-1-(1,3,3-trimethylindolin-2-ylidene)but-3-en-2-one (C₂₃H₂₆N₂O): Functional Groups: Extended enone system, dimethylaminophenyl, and indole-derived substituents. Reactivity: The conjugation between the enone and aromatic systems enables strong absorption in the visible spectrum, making it suitable for dye applications. The dimethylaminophenyl group enhances electron delocalization, critical for optical properties .

Halogenated 4-Dimethylamino-α-halostilbenes (): Functional Groups: Stilbene (two aromatic rings linked by a double bond), dimethylamino, and halogen substituents. Reactivity: Undergo [2+2] photocycloaddition in solid-state or cellulose matrices to form cyanine dyes via HCl elimination. The dimethylamino group stabilizes intermediates during cycloaddition .

Data-Driven Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Reactivity/Applications References
But-1-yne-3-ene, 4-dimethylamino- C₆H₉N 95.14 Alkyne, alkene, dimethylamino Potential cycloaddition, polymer precursors Inferred
4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one C₇H₁₃NO₃ 159.18 Enone, dimethylamino, methoxy Nucleophilic additions, synthesis intermediates
(1E,3E)-4-[4-(Dimethylamino)phenyl]-... C₂₃H₂₆N₂O 346.47 Enone, dimethylaminophenyl, indole Dye synthesis, optical applications
4-Dimethylamino-α-chlorostilbene C₁₆H₁₅ClN 268.75 Stilbene, dimethylamino, chlorine Photocycloaddition, cyanine dye production

Mechanistic Insights and Reactivity Profiles

  • But-1-yne-3-ene, 4-dimethylamino-: The alkyne-ene system may undergo [2+2] or [4+2] cycloadditions, though alkyne participation in [2+2] reactions is less common than with alkenes. The dimethylamino group could activate the triple bond toward electrophilic attack or stabilize carbocation intermediates.
  • Comparison with Enones (): Enones exhibit reactivity dominated by the polarized carbonyl group, enabling reactions like Michael additions. In contrast, the yne-ene system in But-1-yne-3-ene lacks a carbonyl but offers conjugation for radical or ionic additions.
  • Photochemical Behavior () : While halogenated stilbenes form dyes via [2+2] photocycloaddition, the alkyne in But-1-yne-3-ene might lead to different photoproducts, such as polymers or cross-linked structures, due to divergent orbital interactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing But-1-yne-3-ene, 4-dimethylamino- with high purity for research purposes?

  • Methodology :

  • Use palladium-catalyzed cross-coupling reactions to introduce the dimethylamino group at the 4-position. Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to minimize side products.
  • Purify via column chromatography with silica gel, using gradient elution (e.g., hexane/ethyl acetate mixtures). Validate purity using HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1^1H NMR and FTIR spectroscopy .
  • Safety : Handle under inert atmosphere (N2_2/Ar) due to potential instability of the alkyne moiety .

Q. How can researchers characterize the electronic properties of But-1-yne-3-ene, 4-dimethylamino- experimentally?

  • Methodology :

  • Perform cyclic voltammetry to determine redox potentials and HOMO-LUMO gaps. Use a three-electrode system in anhydrous acetonitrile with TBAPF6_6 as the supporting electrolyte.
  • Validate results with DFT calculations (e.g., B3LYP/6-31G(d)) to correlate experimental and theoretical electronic profiles .
  • Compare UV-Vis absorption spectra in solvents of varying polarity to assess solvatochromic effects .

Q. What safety protocols are critical when handling But-1-yne-3-ene, 4-dimethylamino- in laboratory settings?

  • Methodology :

  • Conduct hazard assessments using SDS guidelines: use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid exposure to open flames due to the compound’s alkyne group .
  • Store in amber glass vials under inert gas at –20°C to prevent degradation. Monitor stability via periodic GC-MS analysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of But-1-yne-3-ene, 4-dimethylamino- in catalytic systems?

  • Methodology :

  • Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model transition states in alkyne-azide cycloadditions. Include solvent effects via the SMD continuum model.
  • Validate predictions experimentally using kinetic studies (e.g., pseudo-first-order conditions) and in situ IR spectroscopy to track reaction intermediates .

Q. What experimental designs are suitable for studying the environmental persistence of But-1-yne-3-ene, 4-dimethylamino-?

  • Methodology :

  • Conduct abiotic degradation studies under simulated sunlight (Xe arc lamp) and varying pH (4–10). Monitor degradation products via LC-HRMS.
  • Use OECD 301F (Ready Biodegradability Test) to assess microbial breakdown. Analyze metabolites using 13^{13}C-labeled analogs and isotope-ratio mass spectrometry .

Q. How can researchers resolve contradictions in spectroscopic data for But-1-yne-3-ene, 4-dimethylamino- derivatives?

  • Methodology :

  • Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in complex mixtures.
  • Cross-validate with X-ray crystallography for solid-state structures or gas-phase electron diffraction for conformational analysis .
  • Replicate experiments under controlled conditions (humidity, temperature) to identify environmental interference .

Q. What strategies optimize the compound’s stability in long-term storage for bioactivity studies?

  • Methodology :

  • Test stabilizers (e.g., BHT, ascorbic acid) in varying concentrations. Assess oxidative stability via accelerated aging (40°C/75% RH for 6 months).
  • Use QSAR models to predict degradation pathways and modify the molecular structure (e.g., electron-withdrawing substituents) to enhance shelf life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
But-1-yne-3-ene, 4-dimethylamino-
Reactant of Route 2
But-1-yne-3-ene, 4-dimethylamino-

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